Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound (VSC) frequently identified in cooked meat products like ham [, , ] and dry-fermented sausages []. It contributes significantly to the characteristic meaty, roasted, and savory aroma of these foods [, , , , , ]. This compound is often generated during thermal processing through the Maillard reaction [, , , ], specifically from the degradation of thiamine (Vitamin B1) [, , ] or reactions involving cysteine and ribose [].
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Bis(2-methyl-3-furyl)disulfide is a sulfur-containing organic compound known for its unique flavor profile and potential biological activities. It is classified under the category of disulfides, specifically as a derivative of 2-methyl-3-furanthiol. The compound has garnered attention in both food science and medicinal chemistry due to its flavoring properties and potential antimicrobial effects.
This compound is typically synthesized from 2-methyl-3-furanthiol, which is derived from natural sources such as certain plant species. The synthesis process often involves the use of dimethyl sulfoxide as a reagent, facilitating the formation of the disulfide linkage.
The primary method for synthesizing bis(2-methyl-3-furyl)disulfide involves a reaction between 2-methyl-3-furanthiol and dimethyl sulfoxide under controlled conditions.
The molecular structure of bis(2-methyl-3-furyl)disulfide features two 2-methyl-3-furyl groups connected by a disulfide bond.
Bis(2-methyl-3-furyl)disulfide can participate in various chemical reactions, particularly involving nucleophilic substitutions or oxidative transformations.
The mechanism of action for bis(2-methyl-3-furyl)disulfide involves its interaction with biological systems, particularly in inducing oxidative stress leading to cellular apoptosis.
Research shows that this compound can stimulate reactive oxygen species production, which plays a crucial role in its cytotoxic effects against certain cancer cell lines .
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into the functional groups and molecular environment within the compound .
Bis(2-methyl-3-furyl)disulfide finds applications in several fields:
Bis(2-methyl-3-furyl)disulfide (BMFDS; C₁₀H₁₀O₂S₂; CAS 28588-75-2) was first identified as a pivotal meat-aroma compound in the early 1980s through pioneering work by Buttery et al. Using gas chromatography-olfactometry, researchers detected BMFDS in cooked beef volatiles and established its extraordinarily low odor threshold of 8.9 × 10⁻¹¹ mM in water – among the lowest recorded for any flavor compound [2] [4]. This discovery revolutionized flavor chemistry by explaining why trace amounts of BMFDS could impart intense savory notes. Farmer and Patterson’s contemporaneous studies further cemented its status as the primary odorant in cooked meat systems, distinguishing it from other furans and disulfides through its sulfurous, roasted aroma profile [2]. By the 1990s, BMFDS was recognized as a marker compound for meat flavor authenticity, driving commercial interest in its synthesis for flavor formulations. Initial production relied on thermal reactions of cysteine with pentose sugars (e.g., ribose), though yields were low (<5%) due to competing reaction pathways [7] [10].
Table 1: Key Historical Milestones in BMFDS Research
Year | Discovery | Significance | Reference |
---|---|---|---|
1984 | Identification in cooked beef volatiles | Established ultra-low odor threshold (8.9×10⁻¹¹ mM) | Buttery et al. |
1991 | Confirmation as primary meat aroma compound | Differentiated sensory profile from other disulfides | Farmer & Patterson |
1997 | Precursor optimization (cysteine/ribose) | Achieved higher yields via Maillard reaction control | Madruga et al. |
2022 | Quantification via iBAQ-MS in flaxseed MRPs | Revealed peptide-specific reaction pathways | Wang et al. |
BMFDS forms predominantly in Maillard reactions involving sulfur-containing amino acids (cysteine/cystine), reducing sugars (ribose/xylose), and nucleotides like inosine-5′-monophosphate (5′-IMP). Its generation occurs optimally at 140–160°C via three key stages:
Recent studies demonstrate that BMFDS dominates sensory profiles in meat and Maillard reaction products (MRPs):
Table 2: BMFDS Formation in Maillard Reaction Systems
Precursor System | Key Catalysts | BMFDS Yield | Sensory Impact |
---|---|---|---|
Cysteine + Xylose (pH 5.6, 140°C) | 5′-IMP | 0.8–1.2 ppm | Intense meaty, umami |
Flaxseed peptides + Cysteine | ELPGSP peptide (20.4% cons.) | FD ≥ 64 | Savory, roasted meat |
Cabbage protein + Alanine | Thiamine | 25% reduction | Reduced sulfurous notes |
Environmental factors like pH dramatically alter BMFDS stability and release. During oral processing, BMFDS binds to mucin glycoproteins in saliva via hydrophobic interactions and disulfide bridges. Binding affinity peaks at pH 8.5 (simulating alkaline mouth conditions), where 71.87% of BMFDS complexes with mucin, reducing its volatility and extending aroma perception [2] [4]. This pH-dependent interaction explains why BMFDS’s sensory impact varies with food matrix composition and oral physiology.
Industrial applications leverage BMFDS in natural meat flavor production. Regulatory bodies (JECFA, FDA 21 CFR 110) approve it as a flavor adjunct, and synthesis routes now use enzymatic hydrolysis of plant proteins (e.g., flaxseed, soybean) with cysteine to meet "natural" labeling standards [4] [10].
Table 3: Regulatory and Commercial Status of BMFDS
Property | Detail | Source |
---|---|---|
Regulatory Status | JECFA/FDA 21 CFR 110 compliant; Halal/Kosher | Sigma-Aldrich [4] |
Sensory Description | "Meaty, sulfurous, roasted" | PubChem [1] |
Commercial Suppliers | Advanced Biotech, Firmenich, Endeavour | The Good Scents Company [3] [9] |
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